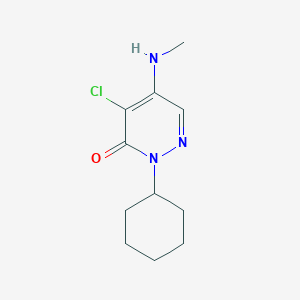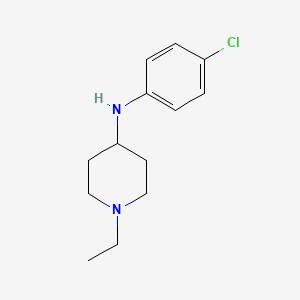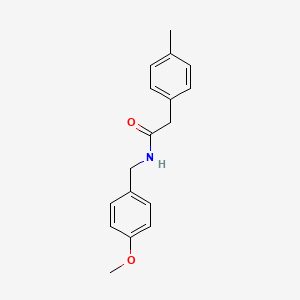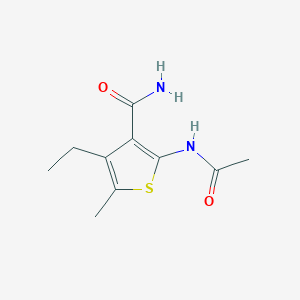
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, also known as CCMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method that involves the reaction of various chemicals, and it has been found to have potential applications in the field of medicine and biochemistry. In
科学研究应用
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have potential applications in the field of medicine and biochemistry. It has been shown to have antimicrobial properties, and it has been studied for its potential use in the treatment of bacterial infections. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have activity against cancer cells, and it has been studied for its potential use in cancer therapy. Furthermore, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases.
作用机制
The exact mechanism of action of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition results in the death of cancer cells, which are rapidly dividing and require topoisomerase II for their growth and survival.
Biochemical and Physiological Effects:
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects. It has been found to have antimicrobial properties, and it has been shown to be effective against a variety of bacterial strains. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have activity against cancer cells, and it has been shown to induce cell death in vitro and in vivo.
实验室实验的优点和局限性
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has a number of advantages for use in lab experiments. It is a stable and easily synthesized compound, and it has been shown to have activity against a variety of biological targets. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have low toxicity in animal models, which makes it a promising candidate for further study. However, there are also limitations to the use of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has not been extensively studied in humans, which makes it difficult to extrapolate its effects to human physiology.
未来方向
There are a number of future directions for research on 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, further study is needed to fully understand the mechanism of action of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone and its effects on various biological targets. Furthermore, there is potential for the development of new drugs based on the structure of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, which could have improved efficacy and reduced toxicity compared to current treatments. Finally, more research is needed to determine the safety and efficacy of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone in humans, which could pave the way for its use in clinical settings.
合成方法
The synthesis of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone involves the reaction of 4-chloro-2-cyclohexyl-3(2H)-pyridazinone with methylamine. This reaction results in the formation of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, which is a white crystalline solid. The reaction is carried out in a solvent such as ethanol or acetone, and it requires careful control of temperature and pressure to ensure the formation of the desired product.
属性
IUPAC Name |
4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-13-9-7-14-15(11(16)10(9)12)8-5-3-2-4-6-8/h7-8,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKVNVQCTNBUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5346295 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)



![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)



![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)